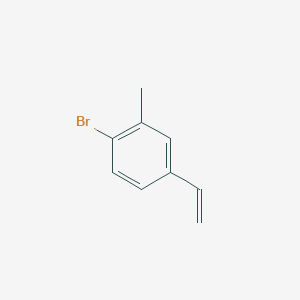

1-Bromo-2-methyl-4-vinylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethenyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-3-8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCFIBLGZMOMQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 2 Methyl 4 Vinylbenzene and Its Positional Isomers

Strategies for Constructing the 1-Bromo-2-methyl-4-vinylbenzene Skeleton

The creation of the this compound framework can be approached from several distinct strategic directions, each with its own set of advantages and challenges. These strategies primarily revolve around the selective introduction of the bromo, methyl, and vinyl groups onto the benzene (B151609) ring.

Regioselective Bromination of Methylvinylbenzenes

One direct approach involves the regioselective bromination of a precursor already containing the methyl and vinyl groups, such as 4-vinyltoluene (4-methylstyrene). Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. mdpi.com However, achieving the desired regioselectivity, placing the bromine atom at the position ortho to the methyl group and meta to the vinyl group, can be challenging due to the directing effects of the existing substituents.

The methyl group is an ortho-, para-director, while the vinyl group is also an ortho-, para-director. Therefore, direct bromination of 4-vinyltoluene would be expected to yield a mixture of isomers. Controlling the reaction conditions, such as the choice of brominating agent and solvent, is crucial to favor the formation of the desired this compound. For instance, using N-bromosuccinimide (NBS) in the presence of a catalyst or in specific solvent systems can sometimes offer improved regioselectivity compared to molecular bromine. mdpi.com Theoretical analyses and experimental data have shown that the interplay of electronic and steric factors, as well as the reaction conditions, significantly influences the positional selectivity of electrophilic aromatic bromination. mdpi.com

Introduction of the Vinyl Moiety into Brominated Methylbenzenes

An alternative and often more controlled strategy involves introducing the vinyl group onto a pre-existing brominated methylbenzene scaffold, such as 4-bromo-3-methyltoluene. This approach allows for the unambiguous placement of the bromo and methyl groups before the final vinyl group is introduced. Several modern cross-coupling reactions are well-suited for this transformation.

The Heck reaction is a powerful palladium-catalyzed method for the vinylation of aryl halides. organic-chemistry.orgbeilstein-journals.org This reaction involves coupling the aryl bromide with an alkene, such as ethylene (B1197577) or a vinylboronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. organic-chemistry.org

Another widely used method is the Suzuki-Miyaura coupling , which utilizes a palladium catalyst to couple an aryl halide with an organoboron compound, such as a vinylboronic acid or a vinylboronate ester. fishersci.co.uknih.govlibretexts.orgorganic-chemistry.org The Suzuki coupling is known for its mild reaction conditions and high functional group tolerance. fishersci.co.ukorganic-chemistry.org For example, 4-bromo-3-methyltoluene could be coupled with vinylboronic acid or its esters to yield this compound. fishersci.co.uklibretexts.org

Methylation Strategies on Bromovinylbenzenes

A third synthetic route involves the methylation of a bromovinylbenzene precursor. This approach is generally less common due to the potential for side reactions and the challenge of regioselectively introducing a methyl group onto a complex aromatic system. Friedel-Crafts alkylation, a classic method for methylation, can be prone to polysubstitution and rearrangement reactions. More modern and selective methylation methods might be required to achieve the desired outcome.

Precursor Chemistry and Synthetic Pathways

The successful synthesis of this compound and its isomers relies heavily on the strategic preparation of key precursors and the application of specific synthetic transformations.

Synthesis via Aryldiazonium Salts

The Sandmeyer reaction provides a versatile method for introducing a bromine atom onto an aromatic ring starting from an amino group. wikipedia.orgnih.govbyjus.comorganic-chemistry.org This reaction involves the diazotization of a primary aromatic amine to form an aryldiazonium salt, which is then treated with a copper(I) bromide solution to yield the corresponding aryl bromide. wikipedia.orgbyjus.com

For the synthesis of this compound, a potential precursor would be 2-methyl-4-vinylaniline. This amine can be diazotized using sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with cuprous bromide to install the bromine atom. youtube.comyoutube.com The stability of the diazonium salt is a critical factor, and these reactions are often carried out at low temperatures. mpg.de Recent advancements have focused on developing safer and more efficient diazotization and Sandmeyer protocols. organic-chemistry.orgmpg.de

| Starting Material | Reagents | Product | Reaction Type |

| 2-Methyl-4-vinylaniline | 1. NaNO₂, HCl (low temp) 2. CuBr | This compound | Sandmeyer Reaction |

| 4-Amino-3-methylstyrene | 1. NaNO₂, HBr (low temp) 2. CuBr | 4-Bromo-3-methylstyrene | Sandmeyer Reaction |

Functional Group Interconversions for Vinyl Group Introduction

The vinyl group can be introduced through various functional group interconversions on a suitably substituted bromomethylbenzene precursor.

One of the most common methods is the Wittig reaction , which converts an aldehyde or ketone into an alkene. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org For example, 4-bromo-3-methylbenzaldehyde (B1279091) can be reacted with a methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to generate this compound. wikipedia.orgmasterorganicchemistry.com The Wittig reagent is typically prepared by treating a phosphonium (B103445) salt, such as methyltriphenylphosphonium (B96628) bromide, with a strong base. libretexts.orgprepchem.com

Another approach involves the reduction of an appropriate acetylene (B1199291) derivative. For instance, a bromomethylphenylacetylene could be selectively hydrogenated over a Lindlar catalyst to yield the corresponding vinylbenzene.

Dehydration of a secondary alcohol can also lead to the formation of a vinyl group. For example, 1-(4-bromo-3-methylphenyl)ethanol, which can be prepared from 4-bromo-3-methylacetophenone via reduction, can be dehydrated under acidic conditions to yield this compound.

Finally, elimination reactions from a suitable alkyl halide can also be employed. For instance, a 1-(4-bromo-3-methylphenyl)ethyl halide could undergo base-promoted elimination to form the desired vinylbenzene.

| Precursor | Reagent(s) | Product | Reaction Type |

| 4-Bromo-3-methylbenzaldehyde | Methyltriphenylphosphorane (Ph₃P=CH₂) | This compound | Wittig Reaction |

| 4-Bromo-3-methylacetophenone | 1. NaBH₄ 2. Acid catalyst, heat | This compound | Reduction followed by Dehydration |

| 1-(4-Bromo-3-methylphenyl)ethyl bromide | Strong base (e.g., t-BuOK) | This compound | Elimination |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Methyl 4 Vinylbenzene

Cycloaddition Reactions Involving the Vinyl Moiety

The vinyl group of 1-bromo-2-methyl-4-vinylbenzene is a key functional group that participates in various cycloaddition reactions, enabling the synthesis of complex cyclic structures. These reactions are of significant interest in organic synthesis for the construction of novel molecular frameworks.

[3+2] Cycloaddition Reactivity with Nitrile Oxides

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is a powerful method for the synthesis of five-membered heterocyclic compounds. nih.govchem-station.comresearchgate.net In the context of this compound, the vinyl moiety can react with nitrile oxides, which are 1,3-dipoles, to form isoxazoline (B3343090) derivatives. chem-station.com These reactions are valuable for creating molecules with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been instrumental in understanding the regioselectivity and stereoselectivity of [3+2] cycloaddition reactions. nih.govmdpi.comrsc.orgresearchgate.netnih.gov These studies indicate that the reaction between a substituted styrene (B11656), like this compound, and a nitrile oxide proceeds with a high degree of control.

In a typical reaction, the nitrile oxide acts as the electrophile, while the vinyl group of the styrene derivative serves as the nucleophile. bohrium.com The regioselectivity is primarily governed by the electronic properties of the reactants. Theoretical calculations predict that the reaction will favor the formation of one regioisomer over the other. mdpi.com For instance, in the reaction of nitro-substituted formonitrile N-oxide with electron-rich alkenes, the formation of 5-substituted 3-nitro-2-isoxazolidines is strongly preferred. mdpi.com This selectivity is often driven by steric effects rather than local electrophile/nucleophile interactions. mdpi.com

Stereoselectivity in these reactions is also a critical aspect, with the formation of specific stereoisomers being favored. nih.govrsc.org The approach of the nitrile oxide to the vinyl group can lead to either endo or exo products. Computational analysis of similar reactions has shown a high preference for the endo stereoisomer. rsc.org The diastereoselectivity of these reactions can be very high, often leading to the formation of a single diastereomer. chem-station.com

Table 1: Regio- and Stereoselectivity in [3+2] Cycloaddition of a Nitrone with 2-Propynamide

| Reactants | Pathway | Product | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |

| N-methyl-C-4-methylphenyl-nitrone + 2-propynamide | Stereo- and regioisomeric pathway 1 | Product 3 | - | -136.48 |

| N-methyl-C-4-methylphenyl-nitrone + 2-propynamide | Stereo- and regioisomeric pathway 2 | Product 4 | - | -130.08 |

| N-methyl-C-4-methylphenyl-nitrone + 2-propynamide | Stereo- and regioisomeric pathway 3 | Product 5 | - | -130.99 |

| N-methyl-C-4-methylphenyl-nitrone + 2-propynamide | Stereo- and regioisomeric pathway 4 | Product 6 | - | -140.81 |

| This table is based on data from a study on a similar [3+2] cycloaddition reaction and illustrates the energetic differences between possible reaction pathways. nih.govmdpi.com The specific values for this compound would require dedicated experimental or computational analysis. |

The mechanism of [3+2] cycloaddition reactions has been a subject of extensive theoretical investigation. mdpi.com While traditionally viewed as concerted pericyclic reactions, modern computational studies using MEDT suggest a more nuanced picture. nih.gov These reactions are often classified as polar, one-step processes. mdpi.com

The mechanism can be described as a "two-stage one-step" process. This means that while the reaction occurs in a single kinetic step without the formation of a stable intermediate, the formation of the two new single bonds is asynchronous. rsc.org For example, in the reaction between a nitrone and an alkene, the formation of the C-O bond may be more advanced in the transition state than the formation of the C-C bond, or vice-versa. rsc.org All attempts to locate zwitterionic intermediates in some of these cycloaddition pathways have been unsuccessful, supporting the one-step nature of the reaction. mdpi.com

The solvent can play a role in the reaction mechanism. Some cycloaddition reactions may proceed through a concerted mechanism in the gas phase or nonpolar solvents, but switch to a stepwise mechanism in polar solvents. acs.org

Other Pericyclic Transformations

The vinyl moiety of this compound can also potentially participate in other pericyclic reactions, such as [2+2] cycloadditions. These reactions, often promoted by photochemistry, can lead to the formation of four-membered cyclobutane (B1203170) rings. nih.govrsc.orgresearchgate.net The development of visible-light photocatalysis has provided methods for the [2+2] cycloaddition of styrenes, which could be applicable to this compound. nih.govrsc.orgresearchgate.net The mechanism of these photochemical [2+2] cycloadditions can be complex, potentially involving diradical intermediates. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The aryl bromide functionality of this compound is a versatile handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl and other complex organic architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that couples an organohalide with an organoboron compound. orgchemres.orgfishersci.co.ukyonedalabs.comchem-station.com It is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents. fishersci.co.ukchem-station.comresearchgate.netnih.gov

In the case of this compound, the aryl bromide can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate vinyl-substituted biaryl compounds. nih.govorganic-chemistry.orgresearchgate.net This reaction is highly efficient for creating a diverse range of substituted styrenes which can be valuable precursors for further synthetic transformations. nih.gov

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. yonedalabs.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide. This step typically requires the presence of a base. yonedalabs.com

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst. yonedalabs.com

The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and selectivity of the Suzuki-Miyaura coupling. researchgate.net

Table 2: Example of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 1-Bromo-4-(halomethyl)naphthalene | Arylboronic acids | Pd(OAc)₂ / PCy₃·HBF₄ | - | - | 1-Benzyl-4-bromonaphthalene derivatives |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | - | - | Diversified ortho-substituted anilines |

| This table provides examples of catalyst systems used in Suzuki-Miyaura reactions of similar aryl bromides. researchgate.netnih.gov The optimal conditions for this compound would need to be determined experimentally. |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic and steric effects of its three substituents: the bromo, methyl, and vinyl groups. These substituents influence the electron density of the benzene (B151609) ring and direct incoming electrophiles to specific positions. Conversely, the carbon-bromine bond is the primary site for nucleophilic substitution, typically proceeding through metal-catalyzed cross-coupling reactions rather than traditional SNAr mechanisms, given the electronic nature of the substituents.

Electrophilic Aromatic Substitution

The susceptibility of the aromatic ring of this compound to electrophilic attack and the regiochemical outcome of such reactions are determined by the combined directing effects of the methyl, bromo, and vinyl substituents.

Directing Effects of Substituents:

The directing effect of a substituent on an aromatic ring in electrophilic substitution reactions is a well-established principle in organic chemistry. Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directors.

Methyl Group (-CH₃): The methyl group is an activating group due to its electron-donating inductive effect (+I). It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself.

Vinyl Group (-CH=CH₂): The vinyl group is generally considered a weakly activating group. It can donate electron density to the ring via resonance and is also an ortho, para-director.

In this compound, the positions on the aromatic ring are numbered as follows:

The potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -Br | C1 | -I, +M (Deactivating) | ortho, para-Director |

| -CH₃ | C2 | +I (Activating) | ortho, para-Director |

| -CH=CH₂ | C4 | +M (Weakly Activating) | ortho, para-Director |

Predicted Regioselectivity:

The combined influence of these groups suggests that the most likely positions for electrophilic substitution will be those activated by the methyl and vinyl groups and directed by all three substituents.

Position C3: This position is meta to the bromo group, ortho to the vinyl group, and ortho to the methyl group. The ortho-directing effects of the activating methyl and vinyl groups strongly favor substitution at this position.

Position C5: This position is para to the methyl group, ortho to the vinyl group, and meta to the bromo group. The para-directing effect of the methyl group and the ortho-directing effect of the vinyl group also make this a favorable site for substitution.

Position C6: This position is ortho to the bromo group and meta to both the methyl and vinyl groups. This position is the least likely to be attacked by an electrophile due to the deactivating nature of the bromo group and the lack of activation from the other two groups.

Therefore, electrophilic aromatic substitution on this compound is expected to yield a mixture of products, with substitution occurring predominantly at the C3 and C5 positions. The exact ratio of these products would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.

Nucleophilic Aromatic Substitution

Traditional nucleophilic aromatic substitution (SNAr) reactions, which typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate, are unlikely to occur on this compound. The substituents on the ring are either electron-donating or weakly deactivating, which does not favor the SNAr mechanism. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.com

However, the bromine atom on the aromatic ring makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds and represent the most significant class of nucleophilic substitution for this compound.

Palladium-Catalyzed Cross-Coupling Reactions:

Several powerful cross-coupling reactions can be employed to substitute the bromine atom in this compound with a wide range of nucleophiles. The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a nucleophilic partner and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgyoutube.com

The table below summarizes some of the key palladium-catalyzed cross-coupling reactions applicable to this compound.

| Reaction Name | Nucleophilic Partner | Bond Formed | Typical Catalysts and Conditions |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagents (e.g., boronic acids, boronate esters) | C-C | Pd(PPh₃)₄, Pd(OAc)₂, with a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) in solvents like toluene (B28343), dioxane, or DMF. wikipedia.orgorganic-chemistry.orglibretexts.org |

| Heck Reaction | Alkenes | C-C (vinyl) | Pd(OAc)₂, PdCl₂, with a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tolyl)₃) and a base (e.g., Et₃N, K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. wikipedia.orgyoutube.comorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amines (primary or secondary) | C-N | Pd(dba)₂, Pd(OAc)₂ with a bulky phosphine ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOt-Bu, K₃PO₄) in an aprotic solvent like toluene or dioxane. libretexts.orgorganic-chemistry.org |

| Stille Coupling | Organotin Reagents (stannanes) | C-C | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ in a non-polar aprotic solvent like THF or toluene. |

| Sonogashira Coupling | Terminal Alkynes | C-C (alkynyl) | PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) and a base (e.g., Et₃N, piperidine) in a solvent like THF or DMF. |

These reactions provide a versatile platform for the functionalization of this compound, allowing for the introduction of a wide array of substituents at the C1 position. The choice of reaction depends on the desired final product, with each named reaction offering a specific set of compatible nucleophiles and reaction conditions.

Polymerization Chemistry of 1 Bromo 2 Methyl 4 Vinylbenzene

Homopolymerization of 1-Bromo-2-methyl-4-vinylbenzene

The synthesis of homopolymers from this compound has been explored using several polymerization methods, each offering distinct levels of control over the resulting polymer's molecular weight, architecture, and dispersity.

Conventional Free Radical Polymerization

Conventional free radical polymerization (FRP) represents a straightforward method for polymerizing this compound. This technique typically involves the use of a thermal or photochemical initiator to generate free radicals that subsequently propagate by adding to the vinyl group of the monomer. While effective in producing high molecular weight polymers, a significant drawback of conventional FRP is the lack of control over the polymerization process. This often results in polymers with broad molecular weight distributions (Mw/Mn > 1.5) and limited control over the polymer architecture. boronmolecular.com The process involves initiation, propagation, and termination steps, with termination occurring through coupling or disproportionation of growing polymer chains. vt.edu

Controlled/Living Radical Polymerization (e.g., RAFT, ATRP)

To overcome the limitations of conventional FRP, controlled/living radical polymerization (CLRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (typically Mw/Mn < 1.5), and complex architectures. cmu.eduresearchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CLRP method that can be applied to a wide range of monomers, including styrenic derivatives like this compound. The control in RAFT is achieved by adding a specific chain transfer agent (a dithio compound) to a conventional free-radical polymerization system. boronmolecular.comvt.edu This agent reversibly deactivates the propagating polymer chains, establishing a dynamic equilibrium between active and dormant species. This allows for the linear growth of polymer chains with time and enables the synthesis of well-defined homopolymers. vt.edu

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CLRP technique that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. cmu.educmu.edu The process involves the reversible activation and deactivation of a dormant alkyl halide species by the metal complex. cmu.edu For a monomer like this compound, an initiator with a labile halogen atom is used to start the polymerization. The resulting polymers exhibit controlled molecular weights and low dispersity. cmu.edunih.gov The tolerance of ATRP to various functional groups makes it a suitable method for polymerizing functional monomers. cmu.edualbany.edu

Table 1: Comparison of Polymerization Techniques for Homopolymerization

| Polymerization Technique | Control over MW | Dispersity (Mw/Mn) | Key Features |

|---|---|---|---|

| Conventional Free Radical Polymerization | Poor | > 1.5 boronmolecular.com | Simple, but lacks control. |

| RAFT Polymerization | Good | < 1.5 boronmolecular.com | Requires a RAFT agent. |

| ATRP | Good | < 1.5 cmu.edu | Uses a metal catalyst. |

Anionic Polymerization Approaches

Anionic polymerization is a living polymerization technique that proceeds via anionic propagating species. semanticscholar.org It is particularly effective for monomers with electron-withdrawing groups, but can also be applied to styrenic monomers. uni-bayreuth.de The initiation is typically achieved using organometallic compounds like alkyllithiums. A key characteristic of living anionic polymerization is the absence of a formal termination step, allowing the polymer chains to remain active until intentionally quenched. uni-bayreuth.deethernet.edu.et This enables the synthesis of polymers with very narrow molecular weight distributions and well-defined structures. For this compound, the presence of the bromo-substituent might require careful selection of initiation and reaction conditions to avoid side reactions. However, the living nature of anionic polymerization offers a precise route to its homopolymers. uliege.be

Copolymerization Studies of this compound

The incorporation of this compound into copolymers allows for the tailoring of material properties by combining its characteristics with those of other monomers.

Statistical Copolymerization with Diverse Vinyl Monomers

Statistical copolymerization involves the simultaneous polymerization of two or more different monomers, leading to a polymer chain with a random distribution of the monomer units. The reactivity ratios of the comonomers determine the composition and sequence distribution in the resulting copolymer. This compound can be statistically copolymerized with a variety of vinyl monomers, such as styrene (B11656), acrylates, and methacrylates, using the polymerization techniques mentioned above. mdpi.comacs.org For instance, in a free-radical copolymerization, the relative rates of addition of the different monomers to the growing polymer chain will dictate the final copolymer composition. acs.org Controlled radical polymerization techniques like ATRP and RAFT can also be employed to synthesize statistical copolymers with controlled molecular weights and narrow dispersities. researchgate.net

Synthesis of Block Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. researchgate.net The living nature of certain polymerization techniques is particularly advantageous for the synthesis of well-defined block copolymers. vt.educmu.edu

By employing methods like living anionic polymerization or controlled radical polymerization (ATRP and RAFT), a homopolymer of this compound can be synthesized first, and then a second monomer can be added to grow a second block from the active chain ends of the first block. cmu.eduharth-research-group.org For example, a polystyrene-b-poly(this compound) diblock copolymer could be synthesized by first polymerizing styrene and then adding this compound to the living polystyrene chains. The bromine functionality on one of the blocks provides a handle for further chemical modifications, making these block copolymers interesting for applications in nanotechnology and materials science. harth-research-group.org

Table 2: Examples of Copolymerization Involving Styrenic Monomers

| Copolymer Type | Monomer 1 | Monomer 2 | Polymerization Method | Potential Properties |

|---|---|---|---|---|

| Statistical | This compound | Styrene | ATRP | Modified thermal and mechanical properties. |

| Statistical | This compound | Methyl Methacrylate | RAFT | Tunable refractive index and surface energy. |

| Diblock | Polystyrene | Poly(this compound) | Anionic Polymerization | Self-assembly into nanoscale morphologies. |

| Triblock | Poly(methyl acrylate) | Poly(this compound) | Poly(methyl acrylate) | Thermoplastic elastomeric behavior. |

Control over Polymer Microstructure and Architecture

Control over the microstructure (tacticity) and architecture (e.g., block, graft, star) of polymers derived from substituted styrenes is crucial for tailoring their macroscopic properties. This is achieved primarily through advanced polymerization techniques.

Microstructure Control: Stereocontrolled Polymerization

The spatial arrangement of the monomer units along the polymer chain, known as tacticity, significantly influences properties like crystallinity and melting point. For polystyrene and its derivatives, atactic polymers are amorphous, while stereoregular (isotactic or syndiotactic) polymers can be semi-crystalline. oup.com The synthesis of syndiotactic polystyrene (sPS), where the phenyl groups alternate on opposite sides of the polymer backbone, is typically achieved using half-sandwich titanocene (B72419) catalysts, such as pentamethylcyclopentadienyl titanium trichloride (B1173362) (Cp*TiCl₃), in combination with a co-catalyst like methylaluminoxane (B55162) (MAO). oup.comoup.com This method allows for the creation of highly crystalline polymers with high melting temperatures, around 300°C for sPS. oup.com By applying similar metallocene-based catalysis to this compound, it is anticipated that syndiotactic poly(this compound) could be synthesized, yielding a material with enhanced thermal properties.

Architecture Control: Living Radical Polymerization

Controlled/living radical polymerization (CLRP) techniques are paramount for designing complex polymer architectures with predetermined molecular weights and narrow molecular weight distributions. Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly effective for styrenic monomers. benicewiczgroup.comsigmaaldrich.comacs.org

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition-metal complex (commonly copper-based) to reversibly activate and deactivate the growing polymer chains. nih.gov This controlled process allows for the synthesis of well-defined homopolymers of brominated styrenes and, crucially, for the sequential addition of different monomers to create block copolymers. acs.orgrsc.org For instance, poly(4-bromostyrene) has been used as a macroinitiator for the polymerization of other monomers, leading to well-defined block copolymer structures. rsc.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org This technique is highly versatile and tolerant of a wide range of functional groups. sigmaaldrich.com It has been successfully used for the polymerization of 4-acetoxystyrene (B54282) and 4-iodostyrene (B59768) to produce polymers with narrow polydispersity (as low as 1.08). benicewiczgroup.comsjsu.edu RAFT is also highly effective for creating block copolymers by using the synthesized polymer as a macro-CTA for subsequent polymerization steps. benicewiczgroup.commdpi.com

The ability to create block copolymers is a significant advantage of CLRP techniques. By polymerizing this compound first and then adding a second monomer (or vice versa), diblock or triblock copolymers can be synthesized. rsc.org This allows for the combination of the properties of different polymer segments, for example, creating amphiphilic block copolymers by combining a hydrophobic block of poly(this compound) with a hydrophilic block.

| Polymerization Method | Catalyst/Agent | Key Feature | Application for Poly(this compound) |

| Syndiospecific Polymerization | Cp*TiCl₃/MAO | Controls stereochemistry to produce syndiotactic polymer. oup.comoup.com | Synthesis of semi-crystalline, high-melting-point polymer. |

| ATRP | Copper/Ligand Complex | Controlled molecular weight and architecture (e.g., block copolymers). rsc.org | Creation of well-defined homopolymers and block copolymers. |

| RAFT Polymerization | Thiocarbonylthio CTA | Versatile control over molecular weight and architecture for various monomers. sigmaaldrich.comwikipedia.org | Synthesis of complex architectures like block and graft copolymers. |

Post-Polymerization Functionalization of Bromo-Substituted Polymers

The bromine atom on the phenyl ring of poly(this compound) is a versatile chemical handle for a wide array of post-polymerization modification reactions. This allows for the transformation of a precursor polymer into a diverse library of functional materials. chemscene.comwiley-vch.de Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki Coupling

The Suzuki coupling reaction is a highly efficient method for forming new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This reaction has been extensively used to modify poly(4-bromostyrene) with various functionalities. For example, cyclic poly(4-bromostyrene) has been functionalized with 4-methoxyphenyl (B3050149) groups with nearly 100% efficiency using this method. rsc.orgrsc.org The reaction is robust and can be used to attach a wide range of substituents, enabling the synthesis of materials with tailored optical or electronic properties. sjsu.edu

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. researchgate.net This reaction introduces alkyne functionalities into the polymer backbone, which are themselves useful for further "click" chemistry reactions. This method has been successfully applied to modify poly(4-bromostyrene), demonstrating high conversion rates. researchgate.net

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene, again using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of various vinyl groups onto the polymer, further expanding the range of possible functionalities. The reaction shows high selectivity for the trans product. researchgate.net

Buchwald-Hartwig Amination

To introduce nitrogen-based functionalities, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.orgnih.gov The development of specialized phosphine (B1218219) ligands has made this reaction highly general, allowing for the coupling of a vast array of amines, including carbazoles, diphenylamines, and phenothiazines, with aryl bromides. wikipedia.orgnih.gov This is particularly useful for synthesizing materials for organic electronics. nih.gov

| Coupling Reaction | Reactant | Catalyst System | Bond Formed | Resulting Functionality |

| Suzuki Coupling | Organoboron Compound (e.g., R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) | Aryl or Vinyl Groups. rsc.org |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu Co-catalyst, Base | C(sp²)-C(sp) | Alkyne Groups. researchgate.net |

| Heck Coupling | Alkene (e.g., Styrene) | Pd Catalyst, Base | C(sp²)-C(sp²) | Substituted Alkene Groups. organic-chemistry.orgresearchgate.net |

| Buchwald-Hartwig Amination | Primary or Secondary Amine (R₂NH) | Pd Catalyst, Phosphine Ligand, Base | C(sp²)-N | Aryl or Alkyl Amines. wikipedia.orgnih.gov |

Computational Chemistry and Theoretical Analysis of 1 Bromo 2 Methyl 4 Vinylbenzene

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting a variety of molecular properties.

Energy Profiles and Transition State Characterization

A thorough computational study would involve mapping the potential energy surface for reactions involving 1-bromo-2-methyl-4-vinylbenzene. This would include identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Characterization of transition states is essential for understanding reaction kinetics and mechanisms.

Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity. It posits that the changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactions. An MEDT study of this compound would analyze how its electron density changes during a reaction to elucidate the detailed mechanism.

Analysis of Electronic Chemical Potential, Electrophilicity, and Nucleophilicity Indices

These global reactivity indices, derived from DFT calculations, provide a quantitative measure of a molecule's tendency to accept or donate electrons. The electronic chemical potential indicates the escaping tendency of electrons, while electrophilicity and nucleophilicity indices quantify the molecule's ability to act as an electrophile or nucleophile, respectively.

Quantum Chemical Descriptors and Reactivity Prediction

Conceptual Density Functional Theory (CDFT) Indices

Conceptual DFT provides a framework for defining chemical concepts such as electronegativity and hardness from the principles of density functional theory. researchgate.netrsc.org CDFT indices, both global and local (atom-specific), are powerful tools for predicting the reactivity and selectivity of a molecule. nih.gov

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a tool used to visualize and analyze the nature of chemical bonding in a molecule. pku.edu.cn An ELF analysis of this compound would reveal the regions of covalent bonding, lone pairs, and the influence of the bromine, methyl, and vinyl substituents on the electron distribution in the benzene (B151609) ring.

In the absence of specific literature for this compound, a hypothetical analysis would involve using specialized software to perform DFT calculations. From these calculations, one could derive the aforementioned properties and construct the detailed article as requested. However, without peer-reviewed and published data, any such analysis would be purely speculative and would not meet the standards of scientific accuracy.

Molecular Dynamics Simulations for Reactivity and Conformation

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the intricate relationship between the three-dimensional structure of a molecule and its chemical behavior over time. For a substituted styrene (B11656) like this compound, MD simulations can provide profound insights into its reactivity and conformational landscape. By simulating the atomic motions of the molecule, researchers can elucidate the dynamic processes that govern its properties, such as the rotational energy barriers and the preferred spatial arrangement of its constituent atoms.

Reactivity Analysis through Molecular Dynamics

The reactivity of the vinyl group in this compound is intrinsically linked to the electronic effects of the substituents on the benzene ring. The interplay between the electron-withdrawing bromo group and the electron-donating methyl group modulates the electron density of the vinyl double bond, thereby influencing its susceptibility to electrophilic attack and its behavior in polymerization reactions.

MD simulations can be employed to model the interactions of this compound with various reactants or in a polymerization environment. By analyzing the trajectories and intermolecular forces, it is possible to predict the regioselectivity and stereoselectivity of reactions involving the vinyl group. For instance, in a simulated copolymerization, the reactivity ratios, which quantify the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer, can be estimated.

Table 1: Hypothetical Reactivity Ratios for the Copolymerization of this compound (M1) with a Generic Monomer (M2) Based on Substituent Effects.**

| Comonomer (M2) | r1 (M1 adds M1) | r2 (M2 adds M2) | Product (r1 * r2) | Copolymer Type |

|---|---|---|---|---|

| Styrene | 0.85 | 1.10 | 0.935 | Nearly Ideal |

| Methyl Methacrylate | 0.60 | 0.50 | 0.300 | Alternating tendency |

| Acrylonitrile | 0.30 | 0.05 | 0.015 | Strongly Alternating |

**These values are illustrative and based on general principles of substituent effects on vinyl monomer reactivity. Actual values would need to be determined experimentally or through specific quantum mechanical and molecular dynamics calculations.

Conformational Analysis via Molecular Dynamics

The conformation of this compound, particularly the orientation of the vinyl group relative to the benzene ring, is a key determinant of its steric and electronic properties. The planarity of the molecule, where the vinyl group lies in the same plane as the aromatic ring, allows for maximum conjugation between the π-systems, which is an energetically favorable arrangement. However, steric hindrance from the ortho-methyl group could potentially lead to a non-planar conformation.

MD simulations can be utilized to explore the conformational energy landscape of the molecule. By calculating the potential energy as a function of the dihedral angle between the vinyl group and the benzene ring, a rotational energy profile can be constructed. This profile reveals the energy barriers between different conformations and the relative stability of planar versus non-planar structures.

For non-sterically hindered styrenes, the planar conformation is generally the most stable. In the case of this compound, the presence of the methyl group at the ortho position introduces a degree of steric strain that could favor a slightly twisted conformation to alleviate this repulsion. MD simulations would be able to quantify the energetic cost of this deviation from planarity.

Table 2: Estimated Rotational Energy Profile for this compound.**

| Dihedral Angle (Vinyl Group vs. Ring) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° (Planar) | 0.2 | Slightly strained planar |

| 30° | 0.0 | Most stable (twisted) |

| 60° | 1.5 | Transition state |

| 90° (Perpendicular) | 2.5 | Energy maximum |

**These energy values are estimations based on the expected steric influence of the ortho-methyl group and serve as a hypothetical representation. Precise values would require dedicated computational studies.

Advanced Functionalization Strategies and Applications of 1 Bromo 2 Methyl 4 Vinylbenzene Derivatives in Materials Science

Synthesis of Diverse Functionalized Styrenic Monomers

The bromine atom on the aromatic ring of 1-bromo-2-methyl-4-vinylbenzene serves as a reactive handle for numerous carbon-carbon bond-forming reactions, enabling the synthesis of a diverse library of styrenic monomers. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. wikipedia.org

Key coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uk It is widely used to introduce new aryl or vinyl substituents, creating styrenes with extended conjugation or specific electronic properties. wikipedia.org The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids. fishersci.co.uk

Heck-Mizoroki Reaction: This reaction forms a carbon-carbon bond between the aryl bromide and an alkene, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org It is an efficient method for synthesizing substituted stilbenes and other vinylated aromatic compounds from this compound, by reacting it with other alkenes. wikipedia.orgyoutube.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is instrumental in creating arylalkynes, which are crucial intermediates for conjugated polymers and complex organic molecules. nrochemistry.comorganic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. libretexts.orgnrochemistry.com

These functionalization strategies allow for the precise tuning of the monomer's steric and electronic properties before polymerization, which in turn dictates the characteristics of the final polymer.

Table 1: Synthesis of Functionalized Styrenic Monomers via Cross-Coupling Reactions

| Coupling Reaction | Reagent | Catalyst System (Typical) | Resulting Monomer Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 2-methyl-4-vinyl-1,1'-biphenyl derivatives |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ + Phosphine (B1218219) Ligand + Base | Substituted stilbene (B7821643) derivatives |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ + CuI + Amine Base | Arylalkyne-substituted styrenes |

Tailoring Polymer Properties through Chemical Modification

The properties of polymers derived from this compound can be precisely engineered through post-polymerization modification (PPM). cmu.edu This approach involves first polymerizing the monomer to create a "scaffold" polymer, poly(this compound), and then chemically altering the pendant bromo-groups along the polymer backbone. nih.gov This strategy is advantageous as it allows for the incorporation of functionalities that might not be compatible with the initial polymerization conditions. cmu.edu

Living anionic polymerization is a suitable technique for synthesizing well-defined poly(this compound) with controlled molecular weights and narrow polydispersity, which is crucial for creating uniform materials. rsc.orgacs.org Once the polymer is formed, the pendant bromo groups can undergo the same cross-coupling reactions described for the monomer. For instance, Suzuki coupling reactions can be performed on the polymer backbone to attach various functional moieties, thereby altering the polymer's solubility, thermal stability, and electronic characteristics. mdpi.com This method provides a versatile platform for creating a family of related polymers from a single parent macromolecule. researchgate.net

Table 2: Post-Polymerization Modification (PPM) of Poly(this compound)

| Modification Reaction | Reagent | Effect on Polymer Properties |

| Suzuki Coupling | Functional Boronic Acids | Modifies refractive index, introduces fluorescence, alters hydrophilicity/hydrophobicity. |

| Sonogashira Coupling | Functional Alkynes | Creates sites for further "click" chemistry, increases backbone rigidity. |

| Buchwald-Hartwig Amination | Amines | Introduces charge-transporting groups, changes pH-responsiveness. |

| Thiol-ene Addition | Thiols (after conversion of Br) | Attaches biomolecules, enhances adhesion to specific surfaces. wiley-vch.de |

Development of Optoelectronic Materials from Derived Polymers

Polymers derived from this compound are highly promising for applications in optoelectronic devices. By employing palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, on either the monomer or the polymer, it is possible to construct fully conjugated polymer backbones. wikipedia.orgwikipedia.org For example, the polymerization of a monomer synthesized via Sonogashira coupling of this compound with an ethynyl-functionalized aromatic compound can lead to polymers with alternating electron-rich and electron-deficient units.

This structural control is critical for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The ability to adjust the electronic band gap allows for the optimization of materials for specific applications, such as:

Polymer Light-Emitting Diodes (PLEDs): By tuning the conjugation length and the nature of the side chains, the emission color and efficiency of the PLED can be controlled.

Organic Photovoltaics (OPVs): The energy levels can be matched with those of electron acceptors (like fullerenes) to maximize charge separation and power conversion efficiency in solar cells.

Organic Field-Effect Transistors (OFETs): The introduction of specific side chains can influence the polymer's morphology and packing in the solid state, which is crucial for achieving high charge carrier mobility.

Utilization in Organic Electronics and Conjugated Polymer Systems

The versatility of this compound extends to the broader field of organic electronics. The ability to create well-defined block copolymers through living polymerization techniques is particularly advantageous. rsc.org For instance, a block of poly(this compound) can be synthesized and subsequently modified to create a conductive or semi-conductive block, while another block (e.g., polystyrene) provides processability and structural integrity.

This approach allows for the development of self-assembling materials where the electronically active domains form organized nanostructures, such as lamellae or cylinders. These ordered morphologies are highly desirable for optimizing device performance in applications like:

Sensors: Functional groups that selectively bind to specific analytes can be attached to the polymer backbone, leading to a change in the material's conductivity or optical properties upon exposure.

Memory Devices: Polymers with switchable electronic states can be designed for use in non-volatile memory applications.

Thermoelectric Generators: The polymer's properties can be tuned to optimize the Seebeck effect for converting waste heat into electrical energy.

The key advantage of using this compound is the modularity it offers. A single base polymer can be functionalized in numerous ways to create materials for a wide array of electronic applications.

Precursors for Complex Organic and Heterocyclic Compounds

Beyond polymer science, this compound is a valuable starting material for the synthesis of complex small molecules and heterocyclic compounds. The two distinct reactive sites—the vinyl group and the bromo group—can be addressed with high selectivity.

For example, the bromo group can first undergo a Suzuki or Sonogashira coupling to introduce a new substituent. organic-chemistry.orgorganic-chemistry.org Subsequently, the vinyl group can participate in a range of reactions, such as Diels-Alder cycloadditions, epoxidation, or hydroboration-oxidation, to build molecular complexity. Alternatively, an intramolecular Heck reaction can be employed after an initial coupling, where the newly introduced chain cyclizes onto the vinyl group to form a heterocyclic system. nih.gov This strategy provides a powerful route for the synthesis of polycyclic aromatic hydrocarbons and various heterocyclic structures that are scaffolds for pharmaceuticals and functional dyes.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Transformations for 1-Bromo-2-methyl-4-vinylbenzene

The presence of both a vinyl group and a bromo-substituted aromatic ring in this compound makes it an ideal candidate for a variety of catalytic transformations. Future research is expected to focus on developing new and more efficient catalytic systems to exploit these reactive sites.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While these reactions are well-established, there is ongoing research to develop more active, stable, and selective catalysts. For this compound, this could involve the use of advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to fine-tune the reactivity of the palladium catalyst. nih.gov A significant area of interest is the sequential cross-coupling/annulation of ortho-vinyl bromobenzenes to generate complex polycyclic aromatic structures like phenanthrenes. nih.gov

Atom Transfer Radical Polymerization (ATRP) is another area where novel catalytic systems could be applied to this compound. ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. cmu.edu Research into new ATRP initiators and catalysts could enable the synthesis of novel block copolymers and other advanced polymer architectures from this monomer. The electronic effects of the bromo and methyl substituents on the styrene (B11656) core will influence the polymerization kinetics, a factor that can be systematically studied and exploited. cmu.edu

Below is a table summarizing potential catalytic transformations for this compound and the expected outcomes.

| Catalytic Transformation | Catalyst System | Potential Outcome |

| Suzuki Coupling | Pd(OAc)₂ / XPhos | Synthesis of biaryl-functionalized vinyl monomers |

| Heck Reaction | Pd(OAc)₂ / P(o-tol)₃ | Formation of substituted stilbene (B7821643) derivatives |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Synthesis of aryl-alkynyl functionalized monomers |

| Atom Transfer Radical Polymerization (ATRP) | CuBr / PMDETA | Controlled polymerization to form well-defined homopolymers and block copolymers |

Integration into Supramolecular Assemblies and Nanostructures

The ability of this compound to form polymers makes it a valuable component for creating sophisticated supramolecular assemblies and nanostructures. The self-assembly of block copolymers derived from this monomer is a particularly promising area of future research. rsc.orgresearchgate.net

Block copolymers, which consist of two or more distinct polymer chains linked together, can self-assemble into a variety of ordered nanostructures, such as spheres, cylinders, and lamellae. nih.gov By synthesizing block copolymers containing a poly(this compound) block, it is possible to create materials with tunable properties. For instance, the bromine atoms can serve as handles for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains. The directed self-assembly of high-χ (Flory-Huggins interaction parameter) block copolymers is a key area of research for next-generation lithography, and derivatives of this compound could be designed to have a high χ value. umn.edu

Furthermore, this compound can be used to create functionalized nanoparticles. For example, it can be copolymerized with other monomers to form magnetic microspheres that have applications in areas like selective enrichment of biomolecules.

The following table outlines potential supramolecular structures and nanostructures that could be developed using this compound.

| Structure Type | Method of Formation | Potential Application |

| Block Copolymer Micelles | Self-assembly in a selective solvent | Drug delivery, nanoreactors |

| Polymersomes | Self-assembly of amphiphilic block copolymers | Encapsulation, artificial cells |

| Ordered Nanostructures (e.g., cylinders, lamellae) | Directed self-assembly of block copolymers | Nanopatterning, advanced lithography |

| Functionalized Nanoparticles | Emulsion or dispersion polymerization | Bio-separation, catalysis |

Chemo- and Regioselective Transformations for Complex Molecule Synthesis

The presence of multiple reactive sites in this compound—the vinyl group, the aromatic C-Br bond, and potentially the methyl group's C-H bonds—presents both a challenge and an opportunity for synthetic chemists. A key area of future research will be the development of highly chemo- and regioselective transformations to selectively functionalize one site without affecting the others.

For instance, developing catalytic systems that can selectively perform a cross-coupling reaction at the C-Br bond while leaving the vinyl group intact is crucial for creating functional monomers that can then be polymerized. This has been demonstrated for similar dihalogenated hydrocarbons where selective coupling at the C(sp²)-Br bond was achieved. nih.gov Conversely, methods for the selective reaction of the vinyl group, such as selective hydrogenation or epoxidation, while preserving the C-Br bond for subsequent cross-coupling, would also be highly valuable.

The one-pot dual arylation of related compounds, such as 1-bromo-4-(chloromethyl)benzene, with two different arylboronic acids has been reported, leading to diverse unsymmetrical products. nih.gov Similar strategies could be developed for this compound to access complex molecular architectures. Comparing the efficacy of different cross-coupling reactions, such as Stille versus Suzuki, for the functionalization of complex heterocyclic systems has shown that the choice of reaction can be critical for achieving high yields, especially with sterically hindered substrates. nih.gov

A table summarizing potential selective transformations is presented below.

| Transformation | Reagents and Conditions | Selective Outcome |

| Selective Cross-Coupling | Pd catalyst with specific ligands, mild conditions | Reaction at the C-Br bond, preserving the vinyl group |

| Selective Hydrogenation | Homogeneous or heterogeneous catalyst, controlled H₂ pressure | Reduction of the vinyl group, preserving the C-Br bond |

| Selective Epoxidation | Peroxy acids or metal-based catalysts | Oxidation of the vinyl group, leaving the aromatic ring intact |

| Orthogonal Functionalization | Stepwise application of different catalytic systems | Sequential and selective reaction at different sites |

Application of Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing reaction conditions and developing new synthetic methods. Future research will undoubtedly leverage advanced spectroscopic and analytical techniques to probe these mechanisms in detail.

Real-time monitoring of reactions using techniques such as in-situ NMR spectroscopy and mass spectrometry can provide invaluable information about the formation of intermediates, reaction kinetics, and the role of catalysts and additives. uvic.caubc.ca For example, real-time mass spectrometric investigation of the Suzuki-Miyaura reaction has shed light on the dynamic equilibria that exist in solution and the various species present during the catalytic cycle. uvic.ca Similar studies on the cross-coupling reactions of this compound could reveal the active catalytic species and the rate-determining step.

The characterization of polymers derived from this compound will also require sophisticated analytical techniques. Gel permeation chromatography (GPC) is used to determine molecular weight and polydispersity, while NMR spectroscopy provides information about the polymer's microstructure and tacticity. nih.gov

The table below lists some advanced analytical techniques and their potential applications in studying this compound.

| Analytical Technique | Application | Information Gained |

| In-situ NMR Spectroscopy | Monitoring reaction progress | Identification of intermediates, reaction kinetics |

| Real-time Mass Spectrometry | Mechanistic studies of catalytic reactions | Detection of transient species, understanding catalytic cycles |

| Gel Permeation Chromatography (GPC) | Polymer characterization | Molecular weight distribution, polydispersity |

| 2D NMR (e.g., COSY, HSQC) | Structural elucidation of complex products | Connectivity of atoms, stereochemistry |

Sustainable and Green Chemistry Approaches in the Synthesis and Reactions of Aryl Vinyl Bromides

In line with the growing importance of sustainable chemistry, future research on this compound will increasingly focus on developing greener synthetic routes and reaction conditions. jocpr.com This involves considering the principles of atom economy, using less hazardous solvents, and developing energy-efficient processes. nih.govnih.gov

The synthesis of substituted styrenes can often be achieved through simple, low-temperature techniques that avoid the need for distillation, thus reducing energy consumption and waste. google.com The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a key driver in the development of new synthetic methods. nih.gov Catalytic reactions are inherently more atom-economical than stoichiometric reactions.

The choice of solvent is another critical aspect of green chemistry. Research into the use of greener solvents, such as bio-derived solvents or supercritical fluids, for the polymerization of styrene and its derivatives is an active area of investigation. youtube.comrsc.orgrsc.org The effect of the solvent on the polymerization rate and polymer properties is a key consideration. rsc.org

The following table highlights some green chemistry approaches applicable to this compound.

| Green Chemistry Principle | Approach | Benefit |

| Atom Economy | Use of catalytic addition and coupling reactions | Reduced waste generation |

| Safer Solvents | Replacement of hazardous solvents with greener alternatives (e.g., 2-methyltetrahydrofuran, ethyl lactate) | Reduced environmental impact and improved safety |

| Energy Efficiency | Development of low-temperature synthetic methods | Lower energy consumption and reduced carbon footprint |

| Renewable Feedstocks | Exploration of bio-based routes to starting materials | Reduced reliance on fossil fuels |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-2-methyl-4-vinylbenzene, and how are reaction conditions optimized for high yield and purity?

- Methodological Answer : The compound can be synthesized via bromination of 2-methyl-4-vinylbenzene using bromine () in the presence of Lewis acid catalysts (e.g., or ) under controlled temperatures (0–25°C) to minimize side reactions . Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) between 1-bromo-2-methylbenzene derivatives and vinyl precursors is employed, with optimization of solvent polarity (e.g., DMF or THF), catalyst loading (1–5 mol%), and reaction time (12–24 hours) to enhance regioselectivity . Purification via fractional distillation or recrystallization ensures >95% purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and vinyl group geometry (e.g., coupling constants Hz vs. Hz) .

- X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL refines bond lengths/angles and confirms stereochemistry. Data collection at low temperature (100 K) reduces thermal motion artifacts .

- ORTEP-III : Visualizes anisotropic displacement parameters to detect molecular disorder or crystallographic twinning .

Q. What safety protocols are essential when handling brominated aromatic compounds like this compound?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile bromine byproducts. Store in amber glass bottles under inert gas (e.g., ) to prevent light-induced decomposition. Emergency response for spills includes neutralization with sodium bicarbonate and disposal via halogen-specific waste protocols .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural validation?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. XRD bond lengths) require iterative refinement:

Re-examine XRD data for twinning or partial occupancy using SHELXL's TWIN/BASF commands .

Validate NMR assignments via 2D experiments (COSY, NOESY) to confirm coupling networks.

Cross-reference with computational methods (DFT geometry optimization) to reconcile electronic effects .

Q. What strategies optimize palladium-catalyzed coupling reactions for derivatives of this compound?

- Methodological Answer :

- Catalyst Selection : Bulky ligands (e.g., ) enhance steric control in Suzuki-Miyaura couplings.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates but may increase side reactions; mixed solvents (toluene:EtOH 3:1) balance reactivity and selectivity .

- Kinetic Monitoring : In-situ IR or GC-MS tracks intermediate formation to adjust reaction time/temperature dynamically.

Q. How does SHELXL address challenges in refining high-resolution or twinned crystal structures of brominated aromatics?

- Methodological Answer : SHELXL's TWIN command models twinning by assigning domain-specific matrices, while the HKLF 5 format handles split reflections. For disordered bromine atoms, PART/SUMP restraints maintain reasonable thermal parameters. RIGU commands fix rigid-body motions in high-resolution datasets (<1.0 Å) .

Q. How do substituent electronic effects influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The bromine atom acts as a strong electron-withdrawing group (EWG), directing electrophiles to the para position relative to the vinyl group. Methyl groups donate electron density via hyperconjugation, slightly activating the ring. Competitive pathways (e.g., bromination vs. nitration) are predicted via Hammett plots ( values) and validated by kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.